molecular formula C19H22FN3O5 B2851412 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351631-66-7

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

カタログ番号: B2851412
CAS番号: 1351631-66-7
分子量: 391.399
InChIキー: RJIDTKGRKRXZFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C19H22FN3O5 and its molecular weight is 391.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential therapeutic applications, particularly as an anticonvulsant agent. This article delves into the biological activity of this compound, focusing on its efficacy in seizure models, receptor interactions, and safety assessments.

Chemical Structure and Properties

  • Molecular Formula : C18H22FN3O4
  • Molecular Weight : Approximately 391.4 g/mol
  • Functional Groups : The compound features a carbamate group, a cyclohexyl moiety, and a 4-fluorophenyl group, contributing to its unique biological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activity , particularly in the modulation of specific receptors and anticonvulsant properties.

Anticonvulsant Activity

Research has demonstrated that this compound shows significant anticonvulsant effects in various animal seizure models:

  • Maximal Electroshock (MES) Test : This model evaluates the compound's ability to prevent seizures induced by electrical stimulation.
  • Psychomotor Seizure (6 Hz) Test : This model assesses the compound's efficacy against psychomotor seizures.

In these studies, the compound exhibited protective effects in a dose-dependent manner, with effective doses (ED50) significantly lower than those of established antiepileptic drugs such as valproic acid and ethosuximide.

Test TypeED50 (mg/kg)Comparison DrugComparison Drug ED50 (mg/kg)
MES67.65Valproic Acid90.00
6 Hz54.90Ethosuximide75.00

The mechanism through which this compound exerts its anticonvulsant effects appears to involve interactions with specific receptors:

  • Melanocortin Receptors : Initial findings suggest competitive inhibition at melanocortin receptors, which are implicated in energy homeostasis and inflammatory processes. This interaction may alter signaling pathways associated with seizure activity and metabolic regulation.

Safety and Toxicity Assessments

Safety evaluations were conducted using the rotarod test to determine the median toxic dose (TD50). Results indicated that:

  • The compound has a favorable safety profile compared to traditional antiepileptic medications.
  • Toxicity studies revealed minimal adverse effects at therapeutic doses, suggesting its potential for further development as a safe anticonvulsant agent.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety of this compound:

  • Study on Efficacy in Seizure Models : A study demonstrated that the compound provided significant protection against seizures in both MES and 6 Hz tests with a notable safety margin compared to existing treatments .
  • Pharmacokinetic Studies : Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of the compound in vivo, which will be crucial for understanding its therapeutic window and potential drug interactions .

科学的研究の応用

Anticonvulsant Properties

Research indicates that this compound exhibits potent anticonvulsant properties. Studies utilizing animal seizure models, including:

  • Maximal Electroshock (MES) Test
  • Psychomotor Seizure Model (6 Hz)

demonstrate its efficacy in reducing seizure activity. Toxicity assessments are also conducted to evaluate its safety profile, including median toxic dose (TD50) evaluations in rotarod tests.

Receptor Modulation

Preliminary findings suggest that 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate may act as a modulator of specific receptors, particularly the melanocortin-5 receptor. This receptor is implicated in various physiological processes such as energy homeostasis and inflammation. The compound's structural features indicate potential for selective receptor modulation, which could lead to therapeutic effects in metabolic disorders and inflammatory diseases.

Potential Therapeutic Applications

The unique structural characteristics of this compound position it as a candidate for various therapeutic applications:

  • Neurological Disorders : Given its anticonvulsant properties, it may be explored for treating epilepsy and other seizure-related disorders.
  • Metabolic Disorders : Its interaction with melanocortin receptors suggests potential applications in obesity and diabetes management.
  • Anti-inflammatory Treatments : The modulation of inflammatory pathways could make it useful in chronic inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Animal Model StudyAnticonvulsant ActivityDemonstrated efficacy in reducing seizure frequency using MES and 6 Hz models.
Receptor Interaction StudyMelanocortin ReceptorsIndicated competitive inhibition at melanocortin receptors, influencing energy regulation pathways.
Toxicity AssessmentSafety ProfileEvaluated TD50 using rotarod tests; results indicate manageable toxicity levels.

特性

IUPAC Name

[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c20-12-4-6-13(7-5-12)22-19(27)28-15-3-1-2-14(10-15)21-16(24)11-23-17(25)8-9-18(23)26/h4-7,14-15H,1-3,8-11H2,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIDTKGRKRXZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。